molecular formula C13H11FN2O4 B14774687 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione

3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14774687
M. Wt: 278.24 g/mol
InChI Key: UFWOCDJYDYGACA-UHFFFAOYSA-N
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Description

3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a piperidine-2,6-dione moiety.

Preparation Methods

The synthesis of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For example, the use of reagents such as furfural, dimethylhydrazine, and maleimides can yield the desired product in moderate to high yields . Industrial production methods typically involve optimizing these reactions to ensure high purity and yield, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These interactions are crucial for its therapeutic effects in treating blood disorders.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11FN2O4

Molecular Weight

278.24 g/mol

IUPAC Name

3-(7-fluoro-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11FN2O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5H2,(H,15,18,19)

InChI Key

UFWOCDJYDYGACA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)O

Origin of Product

United States

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